molecular formula C15H10O B1296575 Phenanthrene-4-carbaldehyde CAS No. 41498-43-5

Phenanthrene-4-carbaldehyde

Cat. No.: B1296575
CAS No.: 41498-43-5
M. Wt: 206.24 g/mol
InChI Key: ZCPCNJUBMFWRRB-UHFFFAOYSA-N
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Description

Phenanthrene-4-carbaldehyde is an organic compound with the molecular formula C15H10O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings this compound is characterized by the presence of an aldehyde functional group at the fourth position of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction. In this method, phenanthrene is treated with a mixture of phosphorus oxychloride and dimethylformamide, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. Industrial production would likely involve optimizing the Vilsmeier-Haack reaction or other formylation methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form phenanthrene-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form phenanthrene-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Phenanthrene-4-carboxylic acid.

    Reduction: Phenanthrene-4-methanol.

    Substitution: Nitro-phenanthrene-4-carbaldehyde, bromo-phenanthrene-4-carbaldehyde.

Scientific Research Applications

Phenanthrene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: It serves as a probe in studying the interactions of aromatic aldehydes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Phenanthrene-4-carbaldehyde can be compared with other similar compounds, such as:

    Phenanthrene-9-carbaldehyde: Another aldehyde derivative of phenanthrene, differing in the position of the aldehyde group.

    Anthracene-9-carbaldehyde: An aldehyde derivative of anthracene, a structural isomer of phenanthrene.

    Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.

Uniqueness: this compound is unique due to its specific position of the aldehyde group on the phenanthrene ring system, which influences its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to other aldehyde derivatives.

Properties

IUPAC Name

phenanthrene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCNJUBMFWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305885
Record name phenanthrene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-43-5
Record name 4-Phenanthrenecarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenanthrene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenanthrenemethanol (Aldrich, 29 g, 0.14 mol) was treated with pyridinium chlorochromate (PCC) (Aldrich, 45 g, 0.21 mol) in CH2Cl2 (2000 mL). After 6 h at RT, the reaction mixture was filtered through a plug of SiO2 to give after removal of solvent and drying and crystallization from CH3OH, 20.5 g (71%) of phenanthrene-4-carboxaldehyde mp 82.5°-84.5° (C, H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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